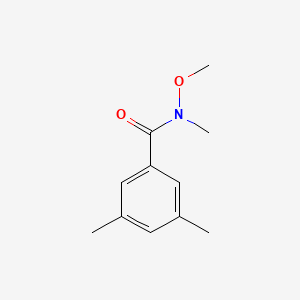
N-methoxy-N,3,5-trimethylbenzamide
Overview
Description
N-methoxy-N,3,5-trimethylbenzamide is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 .
Synthesis Analysis
The synthesis of N-methoxy-N,3,5-trimethylbenzamide can be achieved from N,O-Dimethylhydroxylamine hydrochloride and 3,5-Dimethylbenzoyl chloride .Molecular Structure Analysis
The molecular structure of N-methoxy-N,3,5-trimethylbenzamide consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
N-methoxy-N,3,5-trimethylbenzamide has a predicted boiling point of 349.0±31.0 °C and a predicted density of 1.052±0.06 g/cm3 .Scientific Research Applications
Sigma-2 Receptor Probe Development
A study introduced novel benzamide analogues, specifically focusing on their role as sigma-2 receptor probes. These probes, due to their high affinity for sigma-2 receptors, offer valuable insights into receptor binding and are instrumental in studying receptor functions in vitro (Xu et al., 2005).
Antibacterial Compound Development
Research has led to the synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ. These compounds, derived from benzamide analogues, show promise as antistaphylococcal agents with improved pharmaceutical properties, highlighting their potential in combating bacterial infections (Haydon et al., 2010).
Structural Analysis of Benzamide Derivatives
Another study focused on the absolute configuration of 5-chloro-2-methoxy-N-phenylbenzamide derivatives, using X-ray crystallography and spectroscopy. This research provides detailed structural information that could be critical for the development of new medicinal compounds (Galal et al., 2018).
Catalytic Applications
The catalytic potential of N-methoxybenzamides has been explored in Rh(III)-catalyzed directed C-H olefination. This process, which employs an oxidizing directing group, showcases a mild, efficient, and versatile method for forming valuable chemical structures (Rakshit et al., 2011).
Antioxidant Agent Development
Research into amino-substituted benzamide derivatives has identified compounds with significant antioxidant properties. These findings suggest the potential of benzamide scaffolds in developing potent antioxidants, which could have broad applications in preventing oxidative stress-related diseases (Perin et al., 2018).
properties
IUPAC Name |
N-methoxy-N,3,5-trimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-9(2)7-10(6-8)11(13)12(3)14-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNAZHRCVIKJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N,3,5-trimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



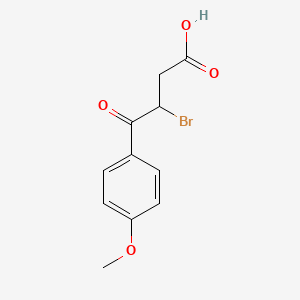
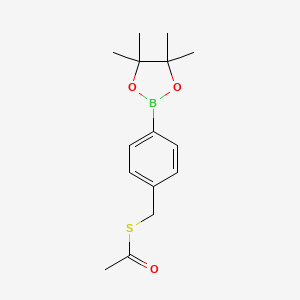

![2,2-Dimethylpropanoyloxymethyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B3326368.png)
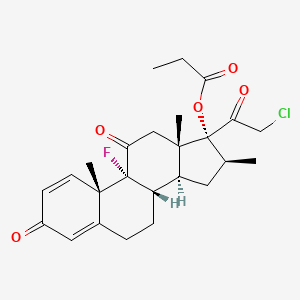


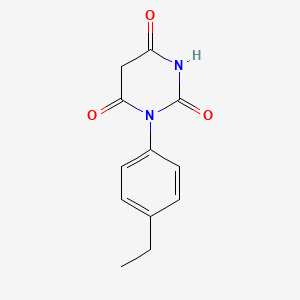


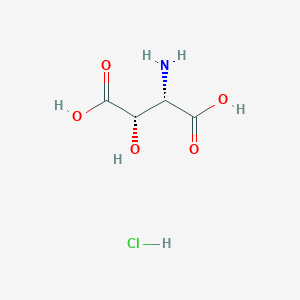

![1H-Isoindole-1,3(2H)-dione, 4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-](/img/structure/B3326429.png)
![(2E)-But-2-enedioic acid--10-[3-(dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile (1/1)](/img/structure/B3326437.png)